Carbamic acid, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, methyl ester, (S)-
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Overview
Description
Carbamic acid, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, methyl ester, (S)- is a complex organic compound with a unique structure that includes a benzodiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, methyl ester, (S)- typically involves multiple steps. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the imidazo group and the carbamic acid ester. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, methyl ester, (S)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
Carbamic acid, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, methyl ester, (S)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-anxiety or anti-seizure medication.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Carbamic acid, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, methyl ester, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects and producing a calming effect.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and seizure disorders.
Alprazolam: Commonly used for its anxiolytic effects.
Uniqueness
Carbamic acid, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, methyl ester, (S)- is unique due to its specific structural features, such as the imidazo group and the carbamic acid ester. These features may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
136722-79-7 |
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Molecular Formula |
C18H23ClN4O2 |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
methyl N-[(11S)-6-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-2-yl]carbamate |
InChI |
InChI=1S/C18H23ClN4O2/c1-11(2)5-6-22-10-13-7-14(19)8-15-16(13)23(9-12(22)3)17(20-15)21-18(24)25-4/h5,7-8,12H,6,9-10H2,1-4H3,(H,20,21,24)/t12-/m0/s1 |
InChI Key |
RTCDKTPPMZMKBH-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1CN2C3=C(CN1CC=C(C)C)C=C(C=C3N=C2NC(=O)OC)Cl |
Canonical SMILES |
CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3N=C2NC(=O)OC)Cl |
Origin of Product |
United States |
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